![molecular formula C8H6ClN3S B1321562 7-Chloro-2-(methylthio)pyrido[2,3-d]pyrimidine CAS No. 352328-41-7](/img/structure/B1321562.png)
7-Chloro-2-(methylthio)pyrido[2,3-d]pyrimidine
Overview
Description
7-Chloro-2-(methylthio)pyrido[2,3-d]pyrimidine is a chemical compound with the CAS Number: 352328-41-7 and a molecular weight of 211.67 . It is a type of privileged heterocyclic scaffold capable of providing ligands for several receptors in the body . It has been particularly interesting due to its similarity with nitrogen bases present in DNA and RNA .
Synthesis Analysis
Pyrido[2,3-d]pyrimidin-7(8H)-ones, which include 7-Chloro-2-(methylthio)pyrido[2,3-d]pyrimidine, have been synthesized using various methods . The synthetic methods used for the synthesis of pyrido[2,3-d]pyrimidine-7(8H)-ones start from either a preformed pyrimidine ring or a pyridine ring . In one study, a series of new SOS1 inhibitors with the pyrido[2,3-d]pyrimidin-7-one scaffold were designed and synthesized .
Molecular Structure Analysis
The molecular weight of 7-Chloro-2-(methylthio)pyrido[2,3-d]pyrimidine is 211.67 . The structure of this compound is included in the concept of privileged heterocyclic scaffolds, introduced by Evans in the late 80s . This is probably due to their resemblance with DNA bases .
Scientific Research Applications
Medicinal Chemistry
7-Chloro-2-(methylthio)pyrido[2,3-d]pyrimidine serves as a privileged scaffold in medicinal chemistry. Its structure is similar to nitrogen bases found in DNA and RNA, making it a valuable ligand for various receptors . It has been used in the synthesis of compounds with potential anticancer properties, particularly as kinase inhibitors . These inhibitors play a crucial role in targeted cancer therapies, aiming to disrupt aberrant signaling pathways that lead to tumor growth.
Agriculture
In the agricultural sector, this compound has been explored for its herbicidal activity . It’s designed from structures known to inhibit Protoporphyrinogen IX oxidase (PPO), an enzyme essential for chlorophyll synthesis . By inhibiting this pathway, the compound can effectively control weed growth, offering a potential solution for crop protection.
Environmental Studies
Environmental studies have utilized 7-Chloro-2-(methylthio)pyrido[2,3-d]pyrimidine to understand its bioaccumulation and toxicity profiles. Its lipophilic nature allows it to diffuse easily into cells, which is significant in assessing its environmental impact and behavior .
Biochemistry
In biochemistry, the compound’s kinase inhibitory activity is of interest. Kinases are enzymes that play a pivotal role in cell signaling, and their malfunction can lead to diseases. By studying the biochemical pathways affected by this compound, researchers can develop new therapeutic strategies .
Material Science
The compound’s unique structure and reactivity make it a valuable intermediate in material science. It can be used to synthesize complex organic compounds, which are then employed in creating new materials with specific desired properties .
Industrial Applications
Industrially, 7-Chloro-2-(methylthio)pyrido[2,3-d]pyrimidine is used as a pharmaceutical intermediate . Its versatility in chemical reactions makes it a key component in the synthesis of various pharmaceuticals, particularly those targeting disease treatment through kinase inhibition .
Future Directions
Pyrido[2,3-d]pyrimidines, including 7-Chloro-2-(methylthio)pyrido[2,3-d]pyrimidine, have shown a therapeutic interest and have been studied in the development of new therapies . They have been used on several therapeutic targets, including tyrosine kinase, extracellular regulated protein kinases – ABL kinase, phosphatidylinositol-3 kinase, mammalian target of rapamycin, p38 mitogen-activated protein kinases, BCR-ABL, dihydrofolate reductase, cyclin-dependent kinase, phosphodiesterase, KRAS and fibroblast growth factor receptors . Further modifications of these compounds may lead to the discovery of promising inhibitors with favorable drug-like properties for use in the treatment of patients with KRAS mutations .
properties
IUPAC Name |
7-chloro-2-methylsulfanylpyrido[2,3-d]pyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClN3S/c1-13-8-10-4-5-2-3-6(9)11-7(5)12-8/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNAVSLNMFZKAMD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=C2C=CC(=NC2=N1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClN3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Chloro-2-(methylthio)pyrido[2,3-d]pyrimidine |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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